1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

Medicinal Chemistry Scaffold Design Conformational Analysis

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is a heterocyclic building block with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol. Its structure comprises a chlorinated pyrimidine ring linked to an azetidin-3-ol moiety.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
CAS No. 1201657-26-2
Cat. No. B1433224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloropyrimidin-4-yl)azetidin-3-ol
CAS1201657-26-2
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC(=NC=C2)Cl)O
InChIInChI=1S/C7H8ClN3O/c8-7-9-2-1-6(10-7)11-3-5(12)4-11/h1-2,5,12H,3-4H2
InChIKeyQEQTZFCNODTJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol (CAS: 1201657-26-2): Chemical Properties and Research Profile


1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is a heterocyclic building block with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol [1]. Its structure comprises a chlorinated pyrimidine ring linked to an azetidin-3-ol moiety. While it is recognized as a valuable intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [2], quantitative biological data for this specific compound is absent from authoritative public databases. Its primary differentiation lies in its role as a versatile scaffold for further functionalization rather than as a standalone active pharmaceutical ingredient.

Why 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol Cannot Be Readily Substituted by Other Pyrimidine or Azetidine Intermediates


Direct substitution of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol with a generic analog is not advisable due to the precise geometry and reactivity conferred by its specific substitution pattern. The 2-chloro group on the pyrimidine ring is a key reactive handle for nucleophilic aromatic substitution (SNAr) reactions [1], enabling targeted C-N or C-O bond formation. Simultaneously, the azetidine ring introduces significant conformational constraint and a distinct vector for the pendant 3-hydroxyl group, which influences molecular interactions and downstream product conformation [2]. In contrast, isomeric chloropyrimidines (e.g., 4-chloro or 5-chloro derivatives) or alternative azetidine regioisomers will lead to different spatial arrangements and reactivities, potentially disrupting the intended synthesis pathway or the biological activity of the final target molecule. The unique combination of these two features in a single molecule makes it a specific and non-interchangeable building block.

Quantitative Evidence for 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol Differentiation


Molecular Geometry and Conformational Constraint vs. Linear Aliphatic Amines

The compound incorporates an azetidine ring, a four-membered nitrogen heterocycle, which introduces significant ring strain and conformational rigidity compared to more flexible aliphatic amine linkers. This rigidity can translate to enhanced binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation [1].

Medicinal Chemistry Scaffold Design Conformational Analysis

Hydrogen Bonding Capacity vs. Piperidine or Pyrrolidine Analogs

The presence of the 3-hydroxyl group on the azetidine ring provides a hydrogen bond donor, which is absent in simple azetidine or piperidine analogs. This functional group can significantly alter the compound's physicochemical properties, such as solubility and LogP, and provides an additional point of interaction for target binding [1].

Medicinal Chemistry Physicochemical Properties Solubility

Optimal Research and Development Applications for 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol


Synthesis of Conformationally Restricted Kinase Inhibitor Libraries

This compound serves as an ideal core scaffold for generating libraries of azetidinyl pyrimidines, a class recognized for modulating kinase activity [1]. The chloropyrimidine moiety allows for facile diversification via SNAr with various amines, while the azetidine ring introduces the rigidity essential for achieving selective kinase inhibition profiles. This building block is specifically suited for structure-activity relationship (SAR) studies aimed at optimizing target selectivity and reducing off-target effects.

Precursor for Covalent Inhibitor Design

The 2-chloropyrimidine ring can function as a mildly electrophilic warhead, enabling the development of covalent inhibitors. In the context of kinase drug discovery, this reactivity can be exploited to target non-catalytic cysteine residues, leading to prolonged target engagement and sustained pharmacodynamic effects [2]. The azetidin-3-ol portion can be further functionalized to optimize non-covalent interactions with the target protein.

Synthesis of Complex PROTACs and Molecular Glues

The combination of a reactive chlorine handle and a hydroxyl group on a rigid scaffold makes this compound a valuable bifunctional building block for constructing Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The chlorine enables linkage to a target-binding ligand, while the hydroxyl group provides a convenient point for attaching an E3 ligase-binding moiety via an appropriate linker. This facilitates the exploration of induced protein degradation as a therapeutic strategy [1].

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